
2H-Pyran-5-carbonitrile, 2,2,3-trimethoxy-4,6-diphenyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2H-Pyran-5-carbonitrile, 2,2,3-trimethoxy-4,6-diphenyl- is a heterocyclic compound that belongs to the class of pyrans Pyrans are six-membered oxygen-containing rings, which are significant in various chemical and biological processes
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Pyran-5-carbonitrile, 2,2,3-trimethoxy-4,6-diphenyl- can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the Knoevenagel condensation reaction, followed by cyclization, is often employed. This method typically involves the reaction of aldehydes with malononitrile in the presence of a base, leading to the formation of the pyran ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, are increasingly being adopted in industrial settings to minimize environmental impact .
化学反応の分析
Types of Reactions
2H-Pyran-5-carbonitrile, 2,2,3-trimethoxy-4,6-diphenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl rings and methoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products
The major products formed from these reactions include various substituted pyrans, amines, and carbonyl compounds, depending on the specific reaction conditions and reagents used .
科学的研究の応用
2H-Pyran-5-carbonitrile, 2,2,3-trimethoxy-4,6-diphenyl- has several scientific research applications:
Chemistry: It serves as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as a precursor in various chemical processes.
作用機序
The mechanism by which 2H-Pyran-5-carbonitrile, 2,2,3-trimethoxy-4,6-diphenyl- exerts its effects involves interactions with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to the disruption of microbial cell membranes or inhibition of essential enzymes. In cancer research, the compound may induce apoptosis or inhibit cell proliferation through various signaling pathways .
類似化合物との比較
Similar Compounds
- 2H-Pyran-2-carboxaldehyde, 3,4-dihydro-2,5-dimethyl-
- 2H-Pyran-5-carboxylic acid, 4,6-dimethyl-2-oxo-, ethyl ester
- 2H-Pyran-3-ol, tetrahydro-2,2,6-trimethyl-6-(4-methyl-3-cyclohexen-1-yl)-
Uniqueness
Compared to similar compounds, it may exhibit enhanced biological activity or different reactivity patterns, making it a valuable compound for further research and development .
特性
CAS番号 |
61223-22-1 |
|---|---|
分子式 |
C21H19NO4 |
分子量 |
349.4 g/mol |
IUPAC名 |
5,6,6-trimethoxy-2,4-diphenylpyran-3-carbonitrile |
InChI |
InChI=1S/C21H19NO4/c1-23-20-18(15-10-6-4-7-11-15)17(14-22)19(16-12-8-5-9-13-16)26-21(20,24-2)25-3/h4-13H,1-3H3 |
InChIキー |
KUSKOBPMOOCQIM-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C(=C(OC1(OC)OC)C2=CC=CC=C2)C#N)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(4-Iodophenyl)-2-azaspiro[4.4]nonane](/img/structure/B14591613.png)
![{[(1-Phenylpentylidene)amino]oxy}acetic acid](/img/structure/B14591616.png)
![4H,5H-Pyrano[3,2-c][1]benzopyran-4,5-dione, 2,3-dihydro-2-phenyl-](/img/structure/B14591625.png)

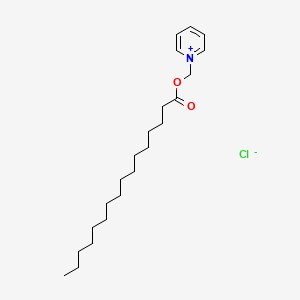
![1,2,5-Trimethyl-4-[2-(phenylsulfanyl)ethenyl]piperidin-4-ol](/img/structure/B14591651.png)
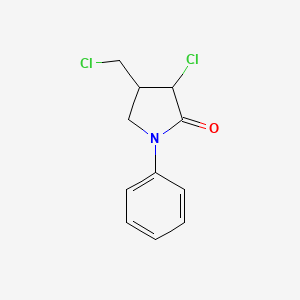
![(E)-1-Phenyl-2-[4-(triphenyl-lambda~5~-phosphanylidene)but-2-en-2-yl]diazene](/img/structure/B14591658.png)
![4-Nitro-2,6-bis[(phenylsulfanyl)methyl]phenol](/img/structure/B14591664.png)
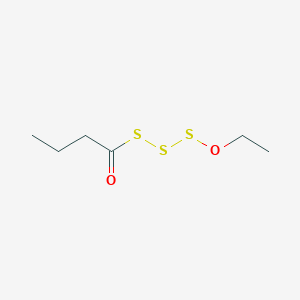
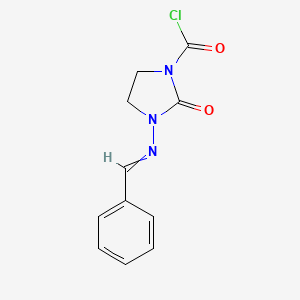
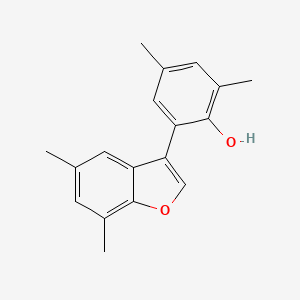
![2,2-Dimethyl-1-[(3-nitrophenyl)sulfanyl]aziridine](/img/structure/B14591689.png)

